molecular formula C22H21Cl2N3O2 B11001222 1-{4-[(3,4-dichlorophenyl)carbonyl]piperazin-1-yl}-3-(1H-indol-3-yl)propan-1-one

1-{4-[(3,4-dichlorophenyl)carbonyl]piperazin-1-yl}-3-(1H-indol-3-yl)propan-1-one

Cat. No.: B11001222
M. Wt: 430.3 g/mol
InChI Key: BCDKWTZASQPKFU-UHFFFAOYSA-N
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Description

1-{4-[(3,4-dichlorophenyl)carbonyl]piperazin-1-yl}-3-(1H-indol-3-yl)propan-1-one is a complex organic compound that features a piperazine ring bonded to a dichlorophenyl group and an indole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{4-[(3,4-dichlorophenyl)carbonyl]piperazin-1-yl}-3-(1H-indol-3-yl)propan-1-one typically involves multiple steps:

    Formation of the Piperazine Derivative: The initial step involves the reaction of piperazine with 3,4-dichlorobenzoyl chloride under basic conditions to form the 4-[(3,4-dichlorophenyl)carbonyl]piperazine intermediate.

    Coupling with Indole: The intermediate is then coupled with 3-(1H-indol-3-yl)propan-1-one using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include:

    Scaling up the reaction: Using larger reactors and optimizing reaction times and temperatures.

    Purification: Employing techniques such as recrystallization, chromatography, or distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

1-{4-[(3,4-dichlorophenyl)carbonyl]piperazin-1-yl}-3-(1H-indol-3-yl)propan-1-one can undergo various chemical reactions:

    Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of indole-3-carboxylic acid derivatives.

    Reduction: Formation of 1-{4-[(3,4-dichlorophenyl)carbonyl]piperazin-1-yl}-3-(1H-indol-3-yl)propan-1-ol.

    Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

1-{4-[(3,4-dichlorophenyl)carbonyl]piperazin-1-yl}-3-(1H-indol-3-yl)propan-1-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets, such as receptors or enzymes.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Potential use in the development of new pharmaceuticals or as an intermediate in the synthesis of other active compounds.

Mechanism of Action

The mechanism by which 1-{4-[(3,4-dichlorophenyl)carbonyl]piperazin-1-yl}-3-(1H-indol-3-yl)propan-1-one exerts its effects is likely related to its ability to interact with specific molecular targets:

    Molecular Targets: It may bind to receptors such as serotonin or dopamine receptors, or inhibit enzymes involved in inflammatory pathways.

    Pathways Involved: The compound could modulate signaling pathways related to cell proliferation, apoptosis, or inflammation.

Comparison with Similar Compounds

Similar Compounds

    1-{4-[(2,3-dichlorophenyl)carbonyl]piperazin-1-yl}-3-(1H-indol-3-yl)propan-1-one: Similar structure but with different chlorine substitution on the phenyl ring.

    1-{4-[(3,4-difluorophenyl)carbonyl]piperazin-1-yl}-3-(1H-indol-3-yl)propan-1-one: Fluorine atoms instead of chlorine, which may alter its biological activity.

Uniqueness

1-{4-[(3,4-dichlorophenyl)carbonyl]piperazin-1-yl}-3-(1H-indol-3-yl)propan-1-one is unique due to its specific substitution pattern, which can influence its binding affinity and selectivity for biological targets, potentially leading to distinct pharmacological profiles.

Properties

Molecular Formula

C22H21Cl2N3O2

Molecular Weight

430.3 g/mol

IUPAC Name

1-[4-(3,4-dichlorobenzoyl)piperazin-1-yl]-3-(1H-indol-3-yl)propan-1-one

InChI

InChI=1S/C22H21Cl2N3O2/c23-18-7-5-15(13-19(18)24)22(29)27-11-9-26(10-12-27)21(28)8-6-16-14-25-20-4-2-1-3-17(16)20/h1-5,7,13-14,25H,6,8-12H2

InChI Key

BCDKWTZASQPKFU-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C(=O)CCC2=CNC3=CC=CC=C32)C(=O)C4=CC(=C(C=C4)Cl)Cl

Origin of Product

United States

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